Isotaxiresinol

Descripción general

Descripción

Isotaxiresinol is an important class of natural products that has been studied for its various properties and applications in the scientific community. This compound is a naturally occurring dibenzylbutane lignan found in many plant species, including flaxseed, fennel, and sesame. It has been studied for its anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. In addition, this compound has been used in laboratory experiments to study its effects on cell growth and metabolism.

Aplicaciones Científicas De Investigación

Efectos antiinflamatorios e inmunomoduladores

Isotaxiresinol se ha identificado como un agente potente en la modulación de las respuestas inmunitarias. Puede bloquear la producción de citoquinas proinflamatorias como el factor de necrosis tumoral-α (TNF-α) y el interferón-γ (IFN-γ), que son cruciales en los mecanismos de defensa del cuerpo. Al inhibir estas citoquinas, this compound puede prevenir el daño hepático inducido por D-galactosamina/lipopolisacárido, mostrando su potencial como agente terapéutico en el tratamiento de enfermedades inflamatorias .

Prevención y tratamiento de la osteoporosis

En el campo de la salud ósea, this compound demuestra una promesa significativa. Se ha demostrado que inhibe la resorción ósea y promueve la formación ósea, lo que lo convierte en un fármaco eficaz para la prevención y el tratamiento de la osteoporosis. Su actividad fisiológica es particularmente beneficiosa para aumentar el contenido mineral óseo y la densidad, lo cual es crucial para mantener la integridad esquelética, especialmente en mujeres posmenopáusicas .

Inhibición de la apoptosis

This compound también juega un papel en la inhibición de la apoptosis, el proceso de muerte celular programada. Esta propiedad es particularmente relevante en la prevención de la apoptosis hepática, que puede conducir a enfermedades hepáticas. Al inhibir directamente la apoptosis inducida por TNF-α, this compound ofrece un efecto protector contra diversas formas de daño hepático .

Crecimiento y desarrollo de las plantas

Si bien no se comprenden completamente los efectos del this compound endógeno en el crecimiento de las plantas, su análisis puede mejorar nuestra comprensión del metabolismo de las plantas. Este conocimiento puede contribuir a la mejora de los cultivos y la investigación agrícola, lo que podría conducir al desarrollo de variedades de plantas más resistentes .

Química analítica y métodos de detección

El análisis de this compound es desafiante debido a su concentración de trazas y la complejidad de los extractos de plantas. Sin embargo, los métodos de detección avanzados como la cromatografía líquida/detector selectivo de masas (LC/MSD), la espectrometría de masas en tándem de alta sensibilidad (LC-MS/MS) y otros han hecho posible detectar y cuantificar con precisión this compound. Estos métodos son esenciales para evaluar la eficacia de los fármacos y comprender el metabolismo del this compound vegetal .

Investigación farmacológica

Las propiedades farmacológicas de this compound se extienden más allá de sus beneficios antiinflamatorios y para la salud ósea. Su análisis puede conducir al descubrimiento de nuevos fármacos y agentes terapéuticos. La capacidad de cuantificar this compound con precisión es crucial para la investigación farmacológica, ya que permite la evaluación de la eficacia y seguridad de los fármacos .

Safety and Hazards

The safety data sheet for Isotaxiresinol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers One relevant paper titled “In vivo anti-osteoporotic activity of this compound, a lignan from wood of Taxus yunnanensis” was found . This paper investigates the effect of this compound on bone loss, serum biochemical markers for bone remodeling, and more .

Mecanismo De Acción

Target of Action

Isotaxiresinol, a lignan isolated from Taxus yunnanensis , primarily targets the production of tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) . These are key cytokines involved in inflammatory responses and immune regulation. By targeting these cytokines, this compound can modulate immune responses and inflammation .

Mode of Action

This compound acts by blocking the production of TNF-α and IFN-γ by activating macrophages . It also directly inhibits the apoptosis induced by TNF-α .

Biochemical Pathways

It is known that the compound’s action on tnf-α and ifn-γ production can influence various downstream effects, including immune response modulation and apoptosis inhibition

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of immune responses and the prevention of hepatocyte apoptosis . By blocking the production of TNF-α and IFN-γ, this compound can modulate immune responses . Additionally, by inhibiting the apoptosis induced by TNF-α, this compound can prevent liver damage .

Análisis Bioquímico

Biochemical Properties

Isotaxiresinol is a plant metabolite . It has been found in the xylem of Taxus yunnanensis . The exact biochemical reactions that this compound participates in are not well-studied. As a lignan, it may interact with various enzymes, proteins, and other biomolecules in the plant cell.

Cellular Effects

It has been suggested that it may have a role in plant metabolism

Metabolic Pathways

Propiedades

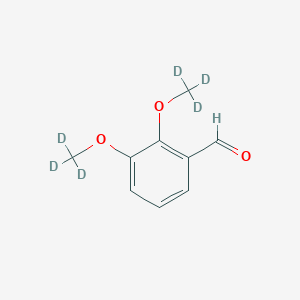

IUPAC Name |

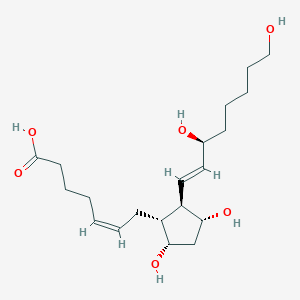

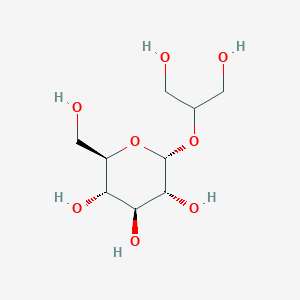

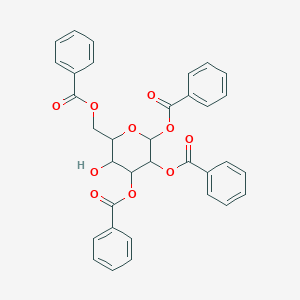

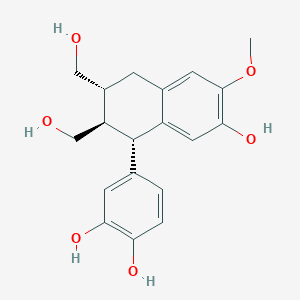

4-[(1S,2R,3R)-7-hydroxy-2,3-bis(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-25-18-6-11-4-12(8-20)14(9-21)19(13(11)7-17(18)24)10-2-3-15(22)16(23)5-10/h2-3,5-7,12,14,19-24H,4,8-9H2,1H3/t12-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLVRVYXAHDDLB-PJFSTRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346133 | |

| Record name | Isotaxiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26194-57-0 | |

| Record name | Isotaxiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Isotaxiresinol?

A1: this compound, a lignan found in various plant species, exhibits promising biological activities, including:

- Antioxidant activity: this compound demonstrates significant antioxidant activity, effectively scavenging DPPH radicals [, , ]. Studies suggest that it contributes to the high antioxidative activity of extracts from Taxus cuspidata heartwood [].

- Anti-osteoporotic activity: Studies indicate that this compound possesses potential anti-osteoporotic properties, inhibiting bone resorption and promoting bone formation [, ].

- Hepatoprotective activity: this compound, alongside other lignans, has shown potential in protecting the liver from damage [, ].

Q2: What is the structural characterization of this compound?

A2: this compound is a lignan with the following structural characteristics:

- Spectroscopic Data: The structure of this compound has been elucidated using various spectroscopic techniques including UV, IR, ESI-MS, 1H-NMR, and 13C-NMR [, , , , , , ].

Q3: In which plant species can this compound be found?

A3: this compound has been isolated from various plant species, particularly conifers. Some of the notable sources include:

- Taxus species: this compound is found in various Taxus species, including Taxus cuspidata [, ], Taxus mairei [], Taxus wallichiana [], Taxus yunnanensis [, , , ], and Taxus baccata [].

- Cupressaceae family: this compound is also present in trees belonging to the Cupressaceae family, such as Austrocedrus chilensis [, ], Fitzroya cupressoides [, , ], and Pilgerodendron uviferum [].

- Eucalyptus globulus: this compound is a constituent of lignin found in plantation Eucalyptus globulus wood [].

- Chirita longgangensis var. hongyao: This plant species has been identified as a source of this compound 4-O-methyl ether [].

Q4: Are there any studies investigating the stability and formulation of this compound?

A5: While the provided research does not delve into specific stability and formulation studies for this compound, it highlights the use of various extraction and purification techniques, suggesting potential avenues for developing stable formulations [, , ]. Further research is needed to explore specific formulation strategies to enhance its stability, solubility, and bioavailability.

Q5: What analytical methods are used to characterize and quantify this compound?

A5: Researchers utilize a combination of analytical techniques to characterize and quantify this compound, including:

- Chromatographic techniques: Thin-layer chromatography (TLC) [], high-performance liquid chromatography (HPLC) [], and column chromatography are employed for separation and purification [, ].

- Spectroscopic methods: Ultraviolet-visible (UV) spectroscopy, infrared (IR) spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) are essential for structural elucidation and identification [, , , , , , ].

Q6: What is the historical context of this compound research?

A7: The research on this compound and related lignans spans several decades, with early studies focusing on their isolation and structural characterization from various plant sources []. Over time, research has progressed to investigate their diverse biological activities, including antioxidant, antiproliferative, and anti-osteoporotic effects [, , ]. The identification of this compound as a potential therapeutic agent for osteoporosis and other conditions has further fueled research efforts in recent years [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.